molecular formula C9H11N5 B11906528 6-(Aziridin-1-yl)-9-ethylpurine CAS No. 90559-83-4

6-(Aziridin-1-yl)-9-ethylpurine

Cat. No.: B11906528
CAS No.: 90559-83-4
M. Wt: 189.22 g/mol
InChI Key: NIHNWMBQXGAKBG-UHFFFAOYSA-N
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Description

6-(Aziridin-1-yl)-9-ethylpurine is a compound that features a purine base with an aziridine ring attached at the 6-position and an ethyl group at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aziridin-1-yl)-9-ethylpurine typically involves the introduction of the aziridine ring through aziridination reactions. One common method is the reaction of a purine derivative with an aziridine precursor under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of aziridine compounds, including this compound, often involves the use of high-temperature dehydration processes or catalytic methods. For example, the Nippon Shokubai process utilizes an oxide catalyst at elevated temperatures to achieve the desired transformation .

Chemical Reactions Analysis

Types of Reactions: 6-(Aziridin-1-yl)-9-ethylpurine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various amine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-(Aziridin-1-yl)-9-ethylpurine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Aziridin-1-yl)-9-ethylpurine involves the interaction of the aziridine ring with biological molecules. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can alkylate DNA or proteins. This alkylation can disrupt normal cellular processes, leading to cell death, which is particularly useful in anticancer applications .

Comparison with Similar Compounds

Uniqueness: 6-(Aziridin-1-yl)-9-ethylpurine is unique due to its specific substitution pattern on the purine base, which can influence its reactivity and biological activity. The presence of both the aziridine ring and the ethyl group provides distinct chemical properties that can be leveraged for targeted applications .

Properties

CAS No.

90559-83-4

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

6-(aziridin-1-yl)-9-ethylpurine

InChI

InChI=1S/C9H11N5/c1-2-13-6-12-7-8(13)10-5-11-9(7)14-3-4-14/h5-6H,2-4H2,1H3

InChI Key

NIHNWMBQXGAKBG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CC3

Origin of Product

United States

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